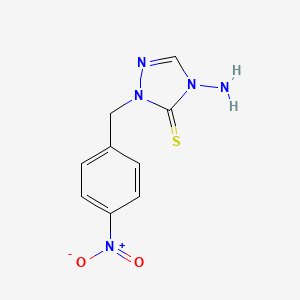

![molecular formula C16H13N3O4 B5544760 N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)

N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related compounds often involves multi-step reactions, such as alkylation and nitration processes. For example, a similar compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, was synthesized using p-acetamidophenol, alkylation, and nitration, achieving yields of 77.42% and 92.2% respectively (Zhang Da-yang, 2004).

Molecular Structure Analysis

- The molecular structure of such compounds is often confirmed by techniques like thin-layer chromatography, IR, and ~1HNMR. In similar molecules, interactions between nitro and acetamido groups affect the chemical shift of neighboring protons (Zhang Da-yang, 2004).

Chemical Reactions and Properties

- Chemical properties of similar compounds, like N-(4-hydroxyphenyl)acetamide, can be influenced by the ligands on the catalyst used in their synthesis, as seen in the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Physical Properties Analysis

- The physical properties of related acetamide compounds are characterized through techniques like FAB mass spectrometry, IR, and NMR spectroscopy. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were studied to understand intra- and intermolecular hydrogen-bonds in solution (T. Romero, Angela Margarita, 2008).

Chemical Properties Analysis

- The chemical behavior of similar compounds in different environments can be understood through studies like the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide. The molecule forms a complex with a protophilic solvent, showing the impact of temperature, phase state, and medium on its properties (I. G. Krivoruchka et al., 2004).

Applications De Recherche Scientifique

Anticancer, Anti-inflammatory, and Analgesic Applications

One relevant area of research involves the synthesis and pharmacological assessment of acetamide derivatives. A study by Rani, Pal, Hegde, and Hashim (2014) on the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives revealed that certain compounds exhibited significant potential as therapeutic agents against breast cancer, neuroblastoma, and pain, suggesting a pathway through which N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide might be explored for similar applications (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic and Environmental Applications

In the realm of environmental science, acetamide derivatives have been studied for their photocatalytic properties. For instance, the degradation of acetaminophen, an analgesic drug, was examined using TiO2 nanoparticles, demonstrating effective photodegradation and mineralization, which could inform the potential environmental applications of N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide in water treatment and pollutant degradation processes (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Material Science and Dye Synthesis

Research on the synthesis and characterization of new metallophthalocyanines with phenoxyacetamide units by Ağırtaş and İzgi (2009) highlights the compound's potential in the development of materials with enhanced solubility and photophysical properties. Such materials are crucial for applications in dye synthesis, photodynamic therapy, and as components in optoelectronic devices (Ağırtaş & İzgi, 2009).

Antimalarial Drug Development

The exploration of acetamide derivatives in antimalarial drug development has been documented, with compounds showing promising activity against Plasmodium berghei in mice. This research avenue suggests that similar structures, including N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide, could be synthesized and evaluated for their antimalarial properties, potentially contributing to the development of new therapeutic agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Propriétés

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c17-10-9-12-5-7-13(8-6-12)18-16(20)11-23-15-4-2-1-3-14(15)19(21)22/h1-8H,9,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEBDXXPIRQSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)